EST64454 Hydrochloride: A Technical Guide for Drug Development Professionals
EST64454 Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Experimental Evaluation of EST64454 Hydrochloride, a Selective Sigma-1 Receptor Antagonist for Pain Management.
Introduction
EST64454 hydrochloride is a potent and selective sigma-1 (σ1) receptor antagonist that has been identified as a clinical candidate for the treatment of pain.[1] Developed by ESTEVE Pharmaceuticals, this pyrazole (B372694) derivative, chemically known as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride, demonstrates a promising pharmacological profile.[1] Its high aqueous solubility and permeability classify it as a Biopharmaceutics Classification System (BCS) class I compound, suggesting excellent oral absorption.[1] Preclinical studies have highlighted its antinociceptive properties in various pain models, positioning it as a novel therapeutic agent with a distinct mechanism of action from current analgesics.[1] This technical guide provides a comprehensive overview of EST64454 hydrochloride, including its chemical properties, mechanism of action, pharmacokinetic profile, and detailed experimental protocols for its evaluation.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride | [1] |
| Molecular Formula | C18H23ClF2N4O2 | MedChemExpress |
| Molecular Weight | 400.85 g/mol | MedChemExpress |
| Ki for Sigma-1 Receptor | 22 nM | MedChemExpress |
| BCS Class | I | [1] |
| Aqueous Solubility | High | [1] |
| Cell Permeability | High | [1] |
Pharmacokinetics
Pharmacokinetic studies in rodents have demonstrated that EST64454 is orally bioavailable and exhibits high metabolic stability.[1]
| Species | Dose (p.o.) | Cmax | t1/2 | AUC0-∞ | Vss | F% | Reference |
| Male Wistar Rats | 10 mg/kg | 771 ng/mL | 3.4 hours | 1431 ng·h/mL | 4.4 L/kg | 69% | MedChemExpress |
| Male CD1 Mice | 10 mg/kg | 1178 ng/mL | <1 hour | 2645 ng·h/mL | 1.2 L/kg | 60% | MedChemExpress |
Mechanism of Action and Signaling Pathway
EST64454 hydrochloride exerts its analgesic effects by selectively antagonizing the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, including those involved in pain perception and sensitization.
In a pathological state, such as neuropathic pain, the sigma-1 receptor can be upregulated and activated, leading to an amplification of nociceptive signals. By binding to and inhibiting the sigma-1 receptor, EST64454 is thought to dampen this hyperexcitability. This antagonism can interfere with the function of various ion channels and receptors, including NMDA receptors, which are crucial for central sensitization in chronic pain states.[2][3]
Experimental Protocols
Sigma-1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of EST64454 for the sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (or a cell line expressing the sigma-1 receptor)
-
[3H]-(+)-pentazocine (radioligand)
-
EST64454 hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., haloperidol)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of EST64454 hydrochloride.
-
In a 96-well plate, add the membrane preparation, [3H]-(+)-pentazocine at a concentration near its Kd, and either buffer, EST64454, or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[4]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for EST64454 by non-linear regression analysis of the competition binding data.
Caco-2 Cell Permeability Assay
This assay assesses the intestinal permeability of EST64454.[5][6][7][8][9]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
EST64454 hydrochloride
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical to basolateral permeability (A-B), add EST64454 to the apical side and fresh buffer to the basolateral side.
-
To measure basolateral to apical permeability (B-A), add EST64454 to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of EST64454 using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
In Vivo Pain Models
Capsaicin-Induced Pain Model:
This model evaluates the efficacy of EST64454 in a model of acute inflammatory pain.[10][11][12]
Animals:
-
Male CD1 mice
Procedure:
-
Administer EST64454 hydrochloride or vehicle orally at a predetermined time before the capsaicin (B1668287) challenge.
-
Inject a low concentration of capsaicin (e.g., 1 µg in 20 µL of saline) into the plantar surface of the hind paw.
-
Immediately after injection, place the animal in an observation chamber and record the cumulative time spent licking or biting the injected paw for a defined period (e.g., 5 minutes).
-
A reduction in the licking/biting time in the EST64454-treated group compared to the vehicle group indicates an antinociceptive effect.
Partial Sciatic Nerve Ligation (pSNL) Model:
This model assesses the efficacy of EST64454 in a model of neuropathic pain.[13][14][15]
Animals:
-
Male CD1 mice
Procedure:
-
Anesthetize the mice and expose the sciatic nerve in one hind limb.
-
Tightly ligate approximately one-third to one-half of the dorsal aspect of the sciatic nerve with a fine suture.[16]
-
Close the incision and allow the animals to recover.
-
After a post-operative period to allow for the development of neuropathic pain (typically 7-14 days), assess mechanical allodynia using von Frey filaments.
-
Administer EST64454 hydrochloride or vehicle and measure the paw withdrawal threshold at various time points post-dosing.
-
An increase in the paw withdrawal threshold in the EST64454-treated group compared to the vehicle group indicates an anti-allodynic effect.
Experimental Workflow
Conclusion
EST64454 hydrochloride is a promising clinical candidate for pain management with a well-defined mechanism of action targeting the sigma-1 receptor. Its favorable physicochemical and pharmacokinetic properties, combined with demonstrated efficacy in preclinical pain models, underscore its potential as a novel analgesic. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of EST64454 and other sigma-1 receptor antagonists. Further clinical evaluation is warranted to establish its safety and efficacy in human populations.
References
- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigational sigma-1 receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Experimental evidence for alleviating nociceptive hypersensitivity by single application of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Fight fire with fire: Neurobiology of capsaicin-induced analgesia for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 14. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 15. 2.2. Pain models [bio-protocol.org]
- 16. jneurosci.org [jneurosci.org]
